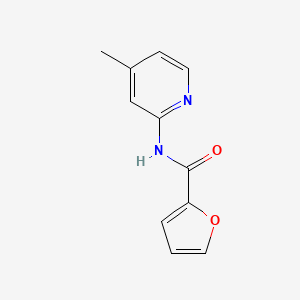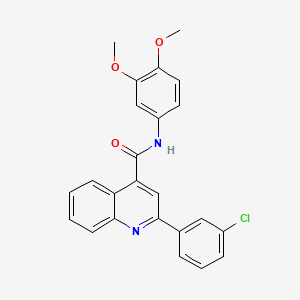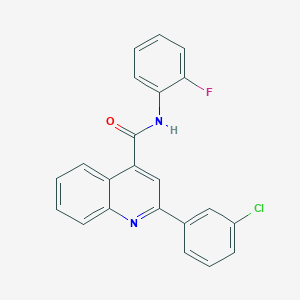![molecular formula C15H15FN4O B10972751 (3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is a compound that features a fluorophenyl group, a pyrimidinyl group, and a piperazine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and chemical biology.
准备方法
合成路线和反应条件: (3-氟苯基)[4-(嘧啶-2-基)哌嗪-1-基]甲酮的合成通常涉及多步反应。一种常见的合成方法包括在碱性条件下,例如三乙胺存在下,将 3-氟苯甲酰氯与 4-(嘧啶-2-基)哌嗪进行反应。该反应通常在二氯甲烷等有机溶剂中进行,并在低温下进行,以控制反应速率和产率。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度至关重要。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在哌嗪环上,导致形成 N-氧化物。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 在适当的条件下,苯环上的氟原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 在催化剂存在下,可以使用胺类或硫醇类等亲核试剂。
主要产物:
氧化: 哌嗪环的 N-氧化物。
还原: 醇衍生物。
取代: 各种取代苯衍生物。
化学反应分析
Types of Reactions
(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl or pyrimidinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学研究应用
(3-氟苯基)[4-(嘧啶-2-基)哌嗪-1-基]甲酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 作为受体结合研究中的配体进行研究。
医学: 探索其潜在的治疗效果,特别是在神经系统疾病的治疗中。
工业: 用于开发具有特定性能的新材料。
作用机制
该化合物主要通过与特定分子靶标,如受体或酶相互作用发挥其作用。已知嘧啶-哌嗪部分与各种神经递质受体相互作用,可能调节其活性。涉及的精确途径可能包括抑制或激活受体信号传导,导致细胞反应发生变化。
类似化合物:
- (3,3-二氟吡咯烷-1-基)[(2S,4S)-4-(嘧啶-2-基)哌嗪-1-基]甲酮
- [4-(4-氟苯基)哌嗪-1-基]-[5-(4-甲基苯基)-7-(三氟甲基)-1,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-基]甲酮
比较:
- 结构差异: 苯环或哌嗪环上不同取代基的存在会显着改变该化合物的性质。
相似化合物的比较
Similar Compounds
(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone: This compound shares structural similarities but differs in the presence of an amino group instead of a pyrimidinyl group.
(4-Fluorophenyl)(pyridin-4-yl)methanone: Another related compound with a pyridinyl group instead of a piperazine moiety.
Uniqueness
(3-Fluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is unique due to its specific combination of fluorophenyl, pyrimidinyl, and piperazine groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H15FN4O |
|---|---|
分子量 |
286.30 g/mol |
IUPAC 名称 |
(3-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15FN4O/c16-13-4-1-3-12(11-13)14(21)19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10H2 |
InChI 键 |
PRXJBORVHCKPGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10972671.png)
![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972678.png)
![4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10972680.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10972697.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10972705.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10972707.png)
![2-[1-(2,4-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972708.png)



![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972742.png)
![2-{[4-(propan-2-yl)phenoxy]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972743.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972747.png)

